2,4-Dichloro-5-methoxybenzene-1-sulfonamide
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Overview
Description
2,4-Dichloro-5-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H7Cl2NO3S It is a derivative of benzene, featuring two chlorine atoms, a methoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methoxybenzene-1-sulfonamide typically involves the sulfonation of 2,4-dichloro-5-methoxybenzene. This can be achieved through the reaction of 2,4-dichloro-5-methoxybenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
2,4-Dichloro-5-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride
- 2,4-Dichloro-5-methoxybenzene-1-sulfonic acid
- 2,4-Dichloro-5-methoxybenzene
Uniqueness
2,4-Dichloro-5-methoxybenzene-1-sulfonamide is unique due to the presence of both chlorine and methoxy groups on the benzene ring, combined with the sulfonamide group. This combination of functional groups imparts distinct chemical properties and potential reactivity, making it valuable for specific applications in research and industry.
Biological Activity
2,4-Dichloro-5-methoxybenzene-1-sulfonamide is an organic compound notable for its unique structural characteristics and potential biological activities. This compound, belonging to the sulfonamide class, exhibits a range of biochemical interactions that make it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C7H7Cl2N1O3S, with a molecular weight of approximately 236.16 g/mol. Its structure includes:
- A benzene ring substituted with two chlorine atoms at the 2 and 4 positions.
- A methoxy group (-OCH₃) at the 5 position.
- A sulfonamide group (-SO₂NH₂) which is crucial for its biological activity.
The biological activity of this compound primarily arises from its sulfonamide moiety. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase , an enzyme involved in bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents against various Gram-positive and Gram-negative bacteria.
Inhibition Profile
Research indicates that the compound mimics natural substrates, allowing it to inhibit specific enzymes effectively. This property is particularly relevant in the development of new therapeutic agents aimed at treating bacterial infections and potentially other diseases.
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated through various assays. The following table summarizes its activity against selected bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These values indicate that the compound exhibits significant antibacterial properties, especially against Staphylococcus aureus, which is known for its resistance to many antibiotics.
Antitumor Activity
In addition to its antibacterial properties, recent studies have explored the anticancer potential of this compound. In vitro assays conducted on various cancer cell lines have shown promising results:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 15.0 |
HCT116 (colon cancer) | 20.5 |
A549 (lung cancer) | 18.3 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may have potential as an anticancer agent .
Study on Antibacterial Efficacy
A recent study investigated the antibacterial effects of this compound against multidrug-resistant strains of bacteria. The research demonstrated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains.
Exploration of Antitumor Properties
Another study focused on the compound's effects on colon cancer cells. It was found that treatment with this sulfonamide led to increased apoptosis (programmed cell death) in cancer cells, suggesting a mechanism through which it may exert its anticancer effects. The study highlighted the importance of further research into its potential as a therapeutic agent for cancer treatment .
Properties
Molecular Formula |
C7H7Cl2NO3S |
---|---|
Molecular Weight |
256.11 g/mol |
IUPAC Name |
2,4-dichloro-5-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-13-6-3-7(14(10,11)12)5(9)2-4(6)8/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
KUYMOOPZGNBTSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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